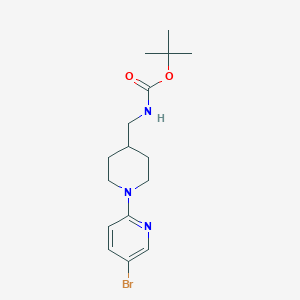

tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate

Descripción

tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate (CAS: 1289007-64-2) is a brominated pyridine-piperidine hybrid compound with the molecular formula C₁₆H₂₄BrN₃O₂ and a molecular weight of 370.29 g/mol . Structurally, it features a piperidine ring substituted at the 4-position with a methylcarbamate group (Boc-protected amine) and at the 1-position with a 5-bromopyridin-2-yl moiety. This compound is primarily utilized as a pharmaceutical intermediate, serving as a precursor in the synthesis of bioactive molecules targeting kinases, receptors, or enzymes . Its bromopyridine subunit enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the Boc group offers reversible amine protection for downstream functionalization .

Propiedades

IUPAC Name |

tert-butyl N-[[1-(5-bromopyridin-2-yl)piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)19-10-12-6-8-20(9-7-12)14-5-4-13(17)11-18-14/h4-5,11-12H,6-10H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQJVOWRKLGWAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate typically involves the reaction of 5-bromopyridine with piperidine derivatives under controlled conditions. One common method involves the use of tert-butyl chloroformate as a protecting group for the piperidine nitrogen, followed by coupling with the bromopyridine derivative . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce the corresponding amine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound has been explored for its potential as a pharmacological agent due to its ability to modulate biological pathways. Specifically, it has been investigated for:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit high antimicrobial activity while maintaining selectivity over mammalian cells, suggesting potential applications in treating infections without harming host tissues .

Neuroscience

The piperidine moiety in the compound is of particular interest in neuroscience:

- Neuropharmacology : Compounds with similar structures have been shown to interact with neurotransmitter systems, making them candidates for studying neurological disorders and developing treatments for conditions such as depression and anxiety .

Cancer Research

Research indicates that compounds structurally related to tert-butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate may have anticancer properties:

- Inhibitory Effects on Tumor Growth : Preliminary studies suggest that such compounds can inhibit tumor cell proliferation, indicating a need for further investigation into their mechanisms of action and therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of similar piperidine derivatives demonstrated effective inhibition against various bacterial strains while exhibiting low toxicity towards human cell lines. This highlights the potential of this compound in developing new antibiotics .

Case Study 2: Neuropharmacological Research

In a neuropharmacological study, compounds analogous to this carbamate were tested for their effects on serotonin receptors, suggesting a modulatory role that could lead to novel treatments for anxiety disorders. The results indicated significant changes in receptor activity, warranting further exploration into their therapeutic potential .

Mecanismo De Acción

The mechanism of action of tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparación Con Compuestos Similares

Key Observations :

- Reactivity : The 5-bromopyridine subunit is common across analogues, but its position (C2 vs. C3) alters electronic properties. For example, C2-substituted bromopyridines (as in the target compound) exhibit stronger electron-withdrawing effects, favoring nucleophilic aromatic substitution .

- Biological Relevance : Compounds with pivalamido groups (e.g., ) demonstrate improved pharmacokinetics due to reduced oxidative metabolism, whereas the target compound’s Boc group facilitates synthetic versatility .

Heterocyclic Carbamate Derivatives

Key Observations :

- Ring Systems: The target compound’s monocyclic pyridine-piperidine system contrasts with fused heterocycles (e.g., chromeno-thiazole in ), which often enhance DNA/RNA binding but complicate synthesis .

- Substituent Impact : Fluorine in pyrimidine derivatives () improves membrane permeability, while bulky groups (e.g., triisopropylsilyl in ) modulate target selectivity via steric hindrance .

Actividad Biológica

tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate, with the CAS number 1289007-64-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and related research findings.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₂₄BrN₃O₂ |

| Molecular Weight | 370.29 g/mol |

| CAS Number | 1289007-64-2 |

| MDL Number | MFCD22631675 |

Structure

The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a piperidine ring substituted with a bromopyridine group. This structural configuration is hypothesized to influence its biological interactions significantly.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Antimicrobial Activity : The presence of the bromopyridine moiety suggests potential antimicrobial properties, as halogenated pyridines are known for their efficacy against bacterial strains.

- Anticancer Properties : Similar compounds have demonstrated antiproliferative effects on different cancer cell lines, indicating that this compound could be explored for its anticancer potential.

- Inhibition of Enzymatic Activity : Some studies have shown that related structures can inhibit specific enzymes involved in disease pathways, such as those in trypanosomiasis treatment .

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated the anticancer activity of various piperidine derivatives, revealing that modifications on the piperidine ring could enhance cytotoxicity against cancer cell lines (e.g., MDA-MB-231 and HepG2) .

- The bromine substitution in the pyridine ring may contribute to increased potency due to improved binding interactions with target proteins.

- Enzyme Inhibition :

- Synthesis and Characterization :

Comparative Analysis with Similar Compounds

To better understand the biological activity, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| tert-butyl 4-(5-bromopyridin-2-yl)piperazine | 153747-97-8 | Antimicrobial |

| tert-butyl (4-bromopyridin-2-yl)carbamate | 207799-10-8 | Anticancer |

| tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate | 748812-61-5 | Enzyme inhibition |

Q & A

Q. Basic Characterization Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify piperidine ring protons (δ 3.2–3.6 ppm) and carbamate carbonyl (δ 155–160 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., ESI+) to confirm molecular ion [M+H]⁺ at m/z 385.1 (C₁₅H₂₃BrN₃O₂) .

- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values.

What purification methods are effective for isolating intermediates?

Q. Basic Protocol :

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1) to separate carbamate intermediates .

- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (≥95%) .

What mechanistic insights explain the reactivity of the bromopyridine moiety in cross-coupling reactions?

Advanced Mechanistic Analysis :

The 5-bromo group on pyridine undergoes oxidative addition with Pd⁰, forming a Pd(II) intermediate. Computational studies (DFT) suggest that electron-withdrawing substituents (e.g., Br) lower the LUMO energy, facilitating transmetallation . Steric hindrance from the tert-butyl group may slow reductive elimination, requiring elevated temperatures (100°C) for completion .

How can this compound serve as a precursor in pharmacological studies?

Q. Advanced Applications :

- Kinase Inhibitor Development : The piperidine-carbamate scaffold mimics ATP-binding motifs, enabling kinase binding studies (IC₅₀ profiling) .

- Protease Targeting : The bromopyridine moiety can be substituted with electrophilic warheads (e.g., nitriles) for covalent inhibition .

What computational tools predict the compound’s pharmacokinetic properties?

Q. Methodological Approach :

- ADMET Prediction : SwissADME or ADMETLab2.0 to estimate logP (∼2.8), CNS permeability (Blood-Brain Barrier score: 0.65), and CYP450 inhibition .

- Docking Simulations : AutoDock Vina for binding mode analysis against targets like PI3Kγ (PDB: 6CP3) .

How should researchers resolve contradictory data on reaction yields across studies?

Q. Data Contradiction Analysis :

- Reproducibility Checks : Validate catalyst purity (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and moisture control .

- Byproduct Identification : LC-MS to detect debrominated side products (e.g., pyridine dimerization) under suboptimal conditions .

What green chemistry principles apply to its synthesis?

Q. Advanced Sustainability Metrics :

- Solvent Replacement : Switch toluene to cyclopentyl methyl ether (CPME), reducing toxicity (Globally Harmonized System Class 4) .

- Catalyst Recovery : Immobilized Pd on mesoporous silica improves recyclability (3 cycles, <10% activity loss) .

How does the compound’s stability vary under different storage conditions?

Q. Stability Profiling :

- Thermal Stability : Decomposition onset at 180°C (TGA data).

- Light Sensitivity : Store in amber vials at −20°C; UV exposure causes carbamate cleavage (HPLC monitoring) .

What strategies enhance structure-activity relationship (SAR) studies?

Q. Advanced SAR Methodologies :

Derivatization : Replace bromine with -CN or -NH₂ to modulate electron density .

Bioisosteres : Substitute piperidine with morpholine to assess ring oxygen’s impact on solubility .

| Analog | Modification | Bioactivity (IC₅₀, nM) |

|---|---|---|

| Parent compound | None | 120 ± 15 |

| -CN variant | Br → CN | 85 ± 10 |

| Morpholine analog | Piperidine → morpholine | 150 ± 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.